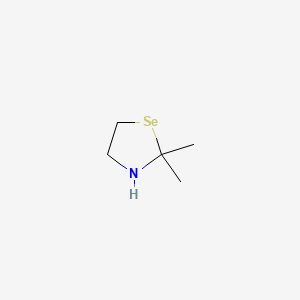
Selenazolidine, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenazolidine, 2,2-dimethyl-: is a selenium-containing heterocyclic compound It is structurally similar to thiazolidine but with a selenium atom replacing the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the use of Fmoc-protected selenazolidine in a one-pot chemical synthesis.
Copper-Mediated Deprotection: Another approach involves copper-mediated deprotection of selenazolidine, enabling the one-pot chemical synthesis of challenging proteins.
Industrial Production Methods: The industrial production of selenazolidine, 2,2-dimethyl-, typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Reactivity with Electrophiles and Nucleophiles
The selenium atom in selenazolidines participates in redox and nucleophilic reactions:
-
Oxidation : Selenium in 2,2-dimethylselenazolidine can be oxidized to selenoxides or selenones. For example, GPx-like antioxidants (e.g., ebselen) undergo redox cycling between selenol (-SeH) and selenenic acid (-SeOH) states (Fig. 1) . Analogous pathways may occur in 2,2-dimethyl derivatives, though steric effects from methyl groups may modulate reaction rates.
-
Nucleophilic Additions : Selenazolidines react with electrophiles like alkyl halides. In one study, selenoureas reacted with acetylenedicarboxylic acid to form 2-amino-5-carboxymethylene-4,5-dihydro-1,3-selenazol-4-ones . Similar reactions could apply to 2,2-dimethylselenazolidine, though yields may vary due to steric bulk.
Biological Activity and GPx Mimicry
Methyl-substituted selenazolidines exhibit unique biological properties:
| Compound | GPx Activity (nmol NADPH/min) | Toxicity (IC₅₀, μM) |
|---|---|---|
| L-MSCA | 2.1-fold increase at 100 μM | ~79 μM |
| D-MSCA | 1.3-fold increase at 100 μM | ~160 μM |
-
L-MSCA (2-methylselenazolidine-4-carboxylic acid) shows moderate glutathione peroxidase (GPx) induction, mimicking selenoenzymes that reduce peroxides .
-
D-MSCA exhibits lower activity, highlighting stereochemical sensitivity. The 2,2-dimethyl variant may further alter substrate binding in enzymatic pockets.
Degradation Pathways
Under basic conditions, selenazolidines undergo ring-opening followed by diselenide formation:
-
Base-Induced Ring Opening :
SelenazolidineBaseSelenocysteineOxidationDiselenide -
Radical-Mediated Metathesis :
Diselenide bonds in selenazolidine derivatives undergo metathesis via selenium radicals, particularly under reducing conditions (e.g., with glutathione) .
Key Reaction Mechanisms
Scientific Research Applications
Selenazolidines are selenium-containing heterocyclic compounds with applications in various chemical and biological fields . This article aims to provide a detailed overview of the applications of selenazolidine derivatives, focusing on "Selenazolidine, 2,2-dimethyl-," while incorporating comprehensive data and well-documented case studies from diverse, verified sources.
Synthesis and Chemical Properties
Selenazolidines can be synthesized via regio- and enantioselective ring opening of aziridines . The reaction between N-protected aziridine and bis(trimethylsilyl)selenide can provide a regio- and enantioselective synthesis of 1,2-amino selenol, a precursor of 2,4-disubstituted 1,3-selenazolidine upon treatment with aldehydes .
Applications in Organic Transformations
Selenosilyl reagents, including silyl selenides, are frequently used to transfer a selenated moiety in organic transformations due to the smooth functionalization of the Se-Si bond, which allows for the generation of selenium nucleophilic species under mild conditions . For example, (phenylseleno)trimethylsilane reacts with N-protected aziridines under metal-free conditions, enabling the synthesis of chiral enantioenriched N-protected and unprotected β-arylseleno amines .
Applications in Protein Synthesis
Selenocysteine (Sec) is utilized for the chemical synthesis of proteins, Sec-containing peptides, and selenoproteins . Sec-mediated native chemical ligation (NCL) is similar to traditional NCL, where the selenol group attacks the acyl carbon, forming a selenoester, followed by a Se-N acyl shift to form a native peptide bond . The higher nucleophilicity of selenol compared to thiol allows Sec-mediated NCL to proceed faster than conventional NCL .
Biological and Pharmaceutical Applications
Mechanism of Action
Molecular Targets and Pathways: Selenazolidine, 2,2-dimethyl-, exerts its effects primarily through its incorporation into peptides and proteins. The selenium atom in the compound can participate in redox reactions, influencing the activity of selenoproteins. These proteins play crucial roles in cellular processes, including antioxidant defense and redox regulation .
Comparison with Similar Compounds
Thiazolidine: Similar structure but contains sulfur instead of selenium.
Selenocysteine: A naturally occurring amino acid with selenium.
Selenomethionine: Another selenium-containing amino acid.
Uniqueness: Selenazolidine, 2,2-dimethyl-, is unique due to its specific incorporation into peptides as a proline surrogate, offering distinct advantages in peptide synthesis and analytical applications .
Properties
CAS No. |
6474-13-1 |
|---|---|
Molecular Formula |
C5H11NSe |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-selenazolidine |
InChI |
InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |
InChI Key |
WJHBHNDZHHQIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC[Se]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















